molecular formula C16H21ClN2O3S B258490 Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate

Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate

Cat. No. B258490
M. Wt: 356.9 g/mol
InChI Key: CHAYDGAPAKJWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate, commonly known as CBP-307, is a novel compound that has attracted the attention of researchers due to its potential therapeutic applications. CBP-307 belongs to the class of piperazinecarboxylate compounds and has been shown to have promising effects in treating various diseases. In

Mechanism of Action

CBP-307 acts as a positive allosteric modulator of the GABA-B receptor, which is a type of receptor that regulates the activity of the neurotransmitter GABA. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of the GABA-B receptor, CBP-307 increases the inhibitory effects of GABA, leading to a reduction in neuronal activity. This mechanism of action is similar to that of other drugs used to treat anxiety and depression, such as benzodiazepines.
Biochemical and Physiological Effects
CBP-307 has been shown to have various biochemical and physiological effects. In animal studies, CBP-307 has been shown to increase GABA levels in the brain, leading to a reduction in anxiety-like behavior. CBP-307 has also been shown to increase the threshold for seizures in animal models of epilepsy. Additionally, CBP-307 has been shown to reduce the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

CBP-307 has several advantages for lab experiments. It has a high purity level, making it suitable for use in various assays and experiments. Additionally, CBP-307 has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, CBP-307 has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. Additionally, CBP-307 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on CBP-307. One area of research is the development of more effective formulations of CBP-307 that increase its solubility and half-life in vivo. Another area of research is the exploration of CBP-307's potential therapeutic applications in other fields of medicine, such as pain management and sleep disorders. Additionally, further studies are needed to fully understand the mechanism of action of CBP-307 and its effects on various physiological processes.

Synthesis Methods

The synthesis method of CBP-307 involves the reaction of 2-chlorobenzyl mercaptan with ethyl 4-(2-oxopiperazin-1-yl)butanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields CBP-307 as a white solid with a purity of over 98%.

Scientific Research Applications

CBP-307 has been shown to have potential therapeutic applications in various fields of medicine. It has been studied for its effects in treating depression, anxiety, and addiction. CBP-307 has also been shown to have anticonvulsant and neuroprotective effects, making it a potential treatment for epilepsy and other neurodegenerative diseases. Additionally, CBP-307 has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.

properties

Molecular Formula

C16H21ClN2O3S

Molecular Weight

356.9 g/mol

IUPAC Name

ethyl 4-[2-[(2-chlorophenyl)methylsulfanyl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H21ClN2O3S/c1-2-22-16(21)19-9-7-18(8-10-19)15(20)12-23-11-13-5-3-4-6-14(13)17/h3-6H,2,7-12H2,1H3

InChI Key

CHAYDGAPAKJWJU-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC2=CC=CC=C2Cl

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC2=CC=CC=C2Cl

Origin of Product

United States

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